molecular formula C8H9NO3S B081120 Ethanol, 2-[(4-nitrophenyl)thio]- CAS No. 13287-76-8

Ethanol, 2-[(4-nitrophenyl)thio]-

Cat. No. B081120
CAS RN: 13287-76-8
M. Wt: 199.23 g/mol
InChI Key: RVYZERYSWJUUJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethanol, 2-[(4-nitrophenyl)thio]- and related compounds typically involves condensation reactions and the use of specific catalysts. For example, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates involves the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol (D. W. Rangnekar & S. V. Mavlankar, 1991).

Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(4-nitrophenyl)thio]- and related compounds can be deduced through various analytical methods, including X-ray diffraction. These analyses can reveal the presence of ethanol molecules that form hydrogen bonds with other groups within the compound, contributing to the formation of infinite chains in the crystal (A. Kochetov & L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

The chemical reactivity of Ethanol, 2-[(4-nitrophenyl)thio]- involves interactions with amines, leading to various kinetics and mechanisms. For example, kinetic investigations of reactions with secondary alicyclic amines in aqueous ethanol have been conducted to understand the release of 4-nitrobenzenethiolate anion and the formation of zwitterionic tetrahedral intermediates (E. Castro et al., 2003).

Scientific Research Applications

Nanotechnology

  • Summary of the application : Ethanol, 2-[(4-nitrophenyl)thio]- is used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction is a benchmark to assess the activity of the nanostructured materials .
  • Methods of application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .
  • Results or outcomes : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

Crystallography

  • Summary of the application : The compound is used in the synthesis of p-aminophenyl-β-sulfatoethylsulfone . Its crystal structure has been studied and presented .
  • Methods of application : The title compound is synthesized using p-nitrochlorobenzene as the raw material . The crystal structure is then studied .
  • Results or outcomes : In the title compound, both the S atom and the nitro group are well conjugated with the central six-membered aryl moiety . In the crystal, pairs of intermolecular O—H⋯O hydrogen bonds link two molecules into centrosymmetric dimers .

Spectroscopy

  • Summary of the application : Ethanol, 2-[(4-nitrophenyl)thio]- could potentially be used in spectroscopic studies . Spectroscopy is a technique used in physical and analytical chemistry that allows the identification and measurement of different substances.
  • Methods of application : In spectroscopy, the interaction between matter and electromagnetic radiation is studied. The spectrum obtained can provide information about the substance, including its molecular structure and chemical bonds .

Spectroscopy

  • Summary of the application : Ethanol, 2-[(4-nitrophenyl)thio]- could potentially be used in spectroscopic studies . Spectroscopy is a technique used in physical and analytical chemistry that allows the identification and measurement of different substances.
  • Methods of application : In spectroscopy, the interaction between matter and electromagnetic radiation is studied. The spectrum obtained can provide information about the substance, including its molecular structure and chemical bonds .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZERYSWJUUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065398
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(4-nitrophenyl)thio]-

CAS RN

13287-76-8
Record name 2-[(4-Nitrophenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-nitrophenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in methanol (100 ml), 3N sodium hydroxide (32.2 ml) was added to the mixture, and 2-bromoethanol (9.7 g) was added dropwise to the mixture. The mixture was stirred for 1 hour at room temperature, the solvent was removed under reduced pressure, and water was added to the obtained residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]ethanol (10.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two

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